Tyropeptin A-4

Proteasome Chymotrypsin-like Structure-Activity Relationship

Tyropeptin A-4 (TP-101) is a semi-synthetic peptidyl aldehyde distinguished by its balanced dual inhibition of the 20S proteasome's chymotrypsin-like (IC50 = 0.033 μM) and trypsin-like (IC50 = 3 μM) sites—a profile not replicable by clinical proteasome inhibitors like Bortezomib. With a 4.2-fold potency enhancement over tyropeptin A through cyclohexylacetyl P3 modification, it serves as an essential SAR benchmark and a superior tool for mechanistic studies of cellular degradation pathways. Its moderate cytotoxic potency (RPMI8226 IC50 = 0.27 μM) allows precise dose titration in sensitive cell lines.

Molecular Formula C31H41N3O6
Molecular Weight 551.7 g/mol
CAS No. 688737-89-5
Cat. No. B611522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyropeptin A-4
CAS688737-89-5
SynonymsTyropeptin A-4;  Tyropeptin A 4;  Tyropeptin A4;  TP-101;  TP 101;  TP101; 
Molecular FormulaC31H41N3O6
Molecular Weight551.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H41N3O6/c1-20(2)29(31(40)32-24(19-35)16-22-8-12-25(36)13-9-22)34-30(39)27(17-23-10-14-26(37)15-11-23)33-28(38)18-21-6-4-3-5-7-21/h8-15,19-21,24,27,29,36-37H,3-7,16-18H2,1-2H3,(H,32,40)(H,33,38)(H,34,39)/t24?,27-,29-/m0/s1
InChIKeyPBHZSZHBJWAKIL-TXJYOHDVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tyropeptin A-4 (TP-101) CAS 688737-89-5: A Cyclohexyl-Containing Peptidyl Aldehyde Proteasome Inhibitor for Differentiated Research Applications


Tyropeptin A-4 (CAS 688737-89-5, synonym TP-101) is a semi-synthetic peptidyl aldehyde derivative originating from the structure-based optimization of the natural product tyropeptin A, a proteasome inhibitor first isolated from Kitasatospora sp. MK993-dF2 [1]. It functions as a reversible inhibitor of the mammalian 20S proteasome and is chemically distinct from its parent due to the incorporation of a cyclohexylacetyl group at the P3 position, a structural modification that contributes to its differential inhibitory profile [2]. With a molecular weight of 551.67 Da and formula C₃₁H₄₁N₃O₆, Tyropeptin A-4 is utilized as a research tool to interrogate proteasome function and cellular protein degradation pathways .

Why Generic Proteasome Inhibitor Substitution Fails: Quantified Selectivity and Potency Trade-offs of Tyropeptin A-4 (TP-101)


Generic substitution among proteasome inhibitors is scientifically unsound due to profound differences in their activity profiles across the three catalytic subunits of the 20S proteasome (chymotrypsin-like, trypsin-like, and caspase-like). Compounds exhibit varying degrees of selectivity and potency that can drastically alter experimental outcomes in cellular models [1]. For instance, clinically approved agents like Bortezomib and Carfilzomib are exquisitely potent against the chymotrypsin-like site but show weak activity toward the trypsin-like site . Conversely, Tyropeptin A-4 (TP-101) displays a more balanced dual-inhibition profile with a much smaller potency differential between these two activities, which is a critical factor in certain mechanistic studies and can lead to distinct cellular consequences that cannot be replicated by simply swapping one proteasome inhibitor for another [1].

Tyropeptin A-4 (TP-101) Product-Specific Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement


Tyropeptin A-4 (TP-101) Exhibits 4.2-Fold Superior Chymotrypsin-Like Activity vs. Parent Compound Tyropeptin A

Tyropeptin A-4 (TP-101) demonstrates significantly enhanced potency against the 20S proteasome chymotrypsin-like (ChT-L) activity compared to its parent natural product, tyropeptin A. This improvement is a direct result of the rational structural modification (replacement of the P3 isovaleryl group with a cyclohexylacetyl group) guided by molecular modeling of the proteasome active site [1].

Proteasome Chymotrypsin-like Structure-Activity Relationship

Tyropeptin A-4 (TP-101) Demonstrates a Balanced Dual-Inhibition Profile, Unlike Clinically Used β5-Selective Inhibitors

Tyropeptin A-4 (TP-101) exhibits a distinct inhibition profile characterized by potent activity against both the chymotrypsin-like (β5) and trypsin-like (β2) catalytic sites of the 20S proteasome. The IC50 values for these two activities are within a 91-fold difference (0.033 μM vs. 3 μM). This contrasts sharply with clinically utilized β5-selective inhibitors like Bortezomib and Carfilzomib, which show a much greater potency gap (typically >500-fold) and are considered poor inhibitors of the trypsin-like site [1]. This balanced dual-inhibition can result in a different pattern of protein substrate degradation and may be desirable in certain research contexts.

Proteasome Trypsin-like Selectivity Dual-inhibition

Tyropeptin A-4 (TP-101) is 3-Fold More Potent than the Widely Used Tool Compound MG132 in Cellular Cytotoxicity Assays

In a head-to-head comparison against the common laboratory proteasome inhibitor MG132, Tyropeptin A-4 (TP-101) demonstrates significantly greater cytotoxic potency against RPMI8226 multiple myeloma cells. This increased potency can translate to lower effective concentrations required in cell-based experiments, potentially reducing off-target effects associated with higher compound concentrations [1].

Cytotoxicity Cell Viability Cancer Research

Tyropeptin A-4 (TP-101) Exhibits Attenuated Cytotoxicity Relative to TP-110, Offering a Pharmacological Window for Mechanistic Studies

Within the tyropeptin derivative series, TP-101 exhibits a moderate cytotoxic profile. In RPMI8226 cells, its IC50 of 0.27 μM is 22.5-fold less potent than the highly optimized derivative TP-110 (IC50 = 0.012 μM) [1]. This difference provides researchers with a tunable range of potencies within the same chemical scaffold. For experiments where extreme cytotoxicity is not desired, such as long-term cell treatments or differentiation assays, TP-101 offers a more manageable and less toxic alternative compared to the most potent members of its class.

Cytotoxicity Cell Viability Pharmacology

Optimal Application Scenarios for Tyropeptin A-4 (TP-101) Based on Verified Quantitative Evidence


Proteasome Structure-Activity Relationship (SAR) and Lead Optimization Studies

Tyropeptin A-4 (TP-101) serves as a critical comparator and benchmark compound in SAR campaigns aimed at improving the potency and selectivity of peptidyl aldehyde proteasome inhibitors. Its 4.2-fold enhanced ChT-L activity compared to tyropeptin A provides a clear, quantifiable metric for validating structural modifications designed to occupy the proteasome's S3 pocket [1]. Its data in published comparative tables make it an essential control for evaluating new derivative series [1].

Cellular Studies Requiring Balanced Dual-Inhibition of β5 and β2 Proteasome Subunits

Research projects that investigate the cellular consequences of co-inhibiting both the chymotrypsin-like and trypsin-like activities of the proteasome should utilize TP-101. Its relatively balanced inhibition profile (ChT-L IC50 = 0.033 μM; T-L IC50 = 3 μM) [1] makes it a superior tool compound for these studies compared to highly selective inhibitors (e.g., Bortezomib) which would not engage the trypsin-like site at relevant concentrations [1]. This scenario is particularly relevant for studies of protein quality control and specific cell death pathways.

Moderate-Potency Tool Compound for Proteasome Inhibition in Sensitive Cell Lines or Long-Term Assays

For experiments involving cell lines that are highly sensitive to proteasome inhibition, or for long-term treatment studies where a low but sustained level of inhibition is required, TP-101's cytotoxic potency (RPMI8226 IC50 = 0.27 μM) provides a useful middle ground. It is significantly more potent than the widely-used tool compound MG132 (IC50 = 1.5 μM) but is over an order of magnitude less potent than the extremely cytotoxic TP-110 (IC50 = 0.012 μM) [1]. This allows for precise dose titration and minimizes the risk of overwhelming cellular stress responses and masking specific mechanistic effects.

Validation of Computational Docking Models Targeting the Proteasome Active Site

The rational design of TP-101 was based on a structural model of tyropeptin A bound to the proteasome active site [2]. As a semi-synthetic derivative with a quantifiable improvement in activity that aligns with in silico predictions, TP-101 is an ideal compound for validating and refining computational docking models and molecular dynamics simulations of ligand binding to the 20S proteasome. Its activity data can be used to benchmark the accuracy of predictive algorithms for proteasome inhibitors.

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